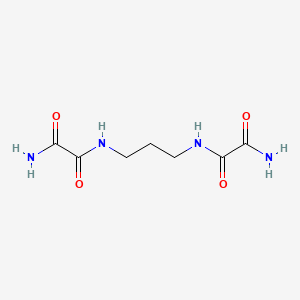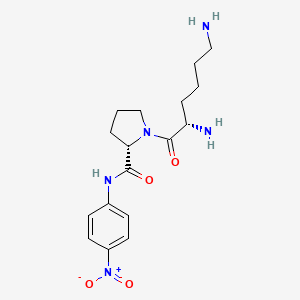
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide typically involves the coupling of L-lysine and L-proline with a nitrophenyl group. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can precisely control the addition of reagents and the reaction conditions, ensuring consistent quality and scalability. The purification process often includes techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from impurities .
Chemical Reactions Analysis
Types of Reactions
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving protein-protein interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of L-Lysyl-N-(4-nitrophenyl)-L-prolinamide involves its interaction with specific molecular targets. The nitrophenyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. The lysine and proline residues can interact with proteins and enzymes, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
L-Alaninamide, L-lysyl-N-(4-nitrophenyl)-: Similar structure but with alanine instead of proline.
L-Lysyl-N-(4-nitrophenyl)-L-alaninamide: Another similar compound with alanine replacing proline.
Uniqueness
L-Lysyl-N-(4-nitrophenyl)-L-prolinamide is unique due to the presence of proline, which introduces a cyclic structure, potentially affecting its conformational flexibility and interactions with biological targets. This uniqueness can result in different biological activities and applications compared to its analogs .
Properties
CAS No. |
60189-45-9 |
|---|---|
Molecular Formula |
C17H25N5O4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H25N5O4/c18-10-2-1-4-14(19)17(24)21-11-3-5-15(21)16(23)20-12-6-8-13(9-7-12)22(25)26/h6-9,14-15H,1-5,10-11,18-19H2,(H,20,23)/t14-,15-/m0/s1 |
InChI Key |
UIMHQLCBLTTYDX-GJZGRUSLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


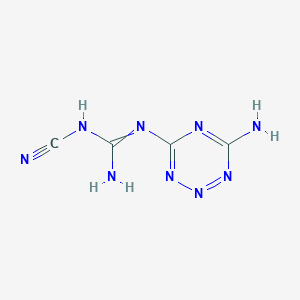
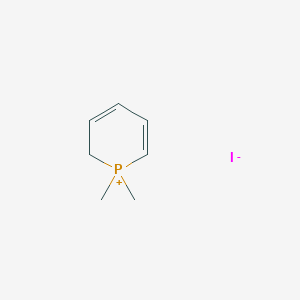
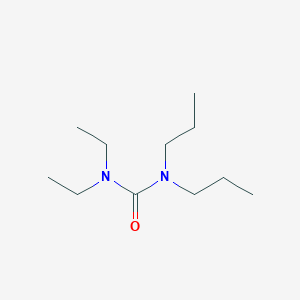
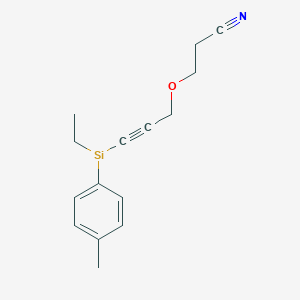
![4-{[3-(Dodecylamino)propyl]amino}butanoic acid](/img/structure/B14597576.png)
![Oxalic acid--1-[2-(2,4-dichlorophenyl)hexyl]-1H-imidazole (1/1)](/img/structure/B14597577.png)
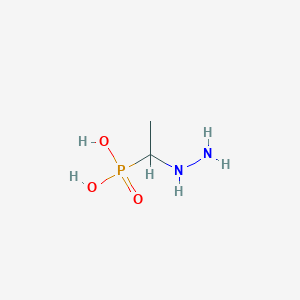
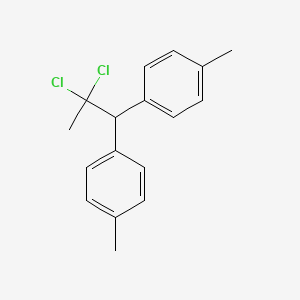
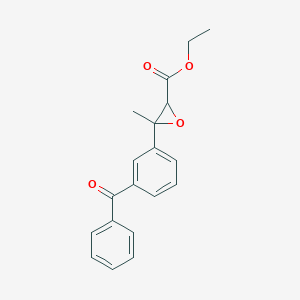
![5-Acetyl-1-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperidin-2-one](/img/structure/B14597588.png)
![2-[(Octa-1,3-dien-1-yl)oxy]ethan-1-ol](/img/structure/B14597590.png)
![(2S)-5-Methoxy-5'-methyl-2,2'-spirobi[indene]-1,1'(3H,3'H)-dione](/img/structure/B14597596.png)
